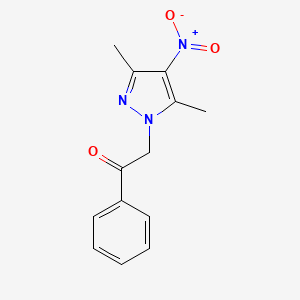

![molecular formula C22H34N4O3 B5562576 3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)

3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemically and pharmacologically significant molecules characterized by their spirocyclic and azaspiro structures. These compounds are known for their complexity and diversity in chemical reactions, physical and chemical properties, and potential applications in medicinal chemistry due to their unique structural features.

Synthesis Analysis

Spirocyclic compounds are synthesized through various methods, including intermolecular Ugi reactions, multi-step pathways, and palladium-catalyzed aminocarbonylation. For example, Amirani Poor et al. (2018) developed a synthesis method for N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides using an intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide under mild conditions, yielding good to excellent yields (Amirani Poor et al., 2018).

Molecular Structure Analysis

The structural characterization of spirocyclic compounds often involves a combination of spectroscopic methods, including FT-IR, NMR (both ^1H and ^13C), and X-ray crystallography. These techniques provide detailed insights into the molecular architecture, confirming the presence of characteristic spiro and azaspiro frameworks, and help in understanding the electron distribution and intramolecular interactions within these molecules.

Chemical Reactions and Properties

Spirocyclic and azaspiro compounds participate in a variety of chemical reactions, influenced by their functional groups and structural conformation. They exhibit reactivity towards nucleophilic addition, cyclization, and photocycloaddition reactions. These reactions are crucial for further functionalization and derivatization of spirocyclic compounds, expanding their chemical diversity and potential applications.

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. The presence of multiple rings and heteroatoms affects these properties significantly, influencing their behavior in different solvents and under various conditions.

Chemical Properties Analysis

Spirocyclic and azaspiro compounds exhibit a range of chemical properties, including acidity/basicity of the functional groups, stability under different conditions, and their propensity to undergo specific reactions. These properties are essential for determining their reactivity patterns and potential as intermediates in organic synthesis or as active pharmaceutical ingredients.

For a comprehensive understanding and further details on the synthesis, structural analysis, and properties of spirocyclic and azaspiro compounds, the following references are recommended:

Aplicaciones Científicas De Investigación

Anticancer and Antidiabetic Applications

Compounds with structural similarities to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been explored for their therapeutic potential. For instance, the development of spirothiazolidines and related analogs has shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications (Flefel et al., 2019).

Synthesis and Biological Activity

Research has also focused on the synthesis of biologically active compounds using structures similar to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one". For example, the intermolecular Ugi reaction involving gabapentin, glyoxal, and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide has been developed to produce novel classes of compounds with potential biological activities, highlighting the versatility of these structures in synthesizing bioactive molecules (Amirani Poor et al., 2018).

Nematicidal Activity

The synthesis of spiro compounds, such as 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one, has revealed nematicidal activity, offering a new avenue for agricultural applications. These findings demonstrate the utility of such spirocyclic compounds in developing new nematicides (Srinivas et al., 2008).

Material Science and Medicinal Chemistry

In the realm of material science and medicinal chemistry, the structural complexity and functional versatility of spiro compounds akin to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" are being leveraged. Their synthesis and application are being explored to develop materials with unique properties and molecules with therapeutic potential, underscoring the broad applicability of these structures in scientific research (Conde et al., 2015).

Propiedades

IUPAC Name |

3-[3-[cyclohexyl(methyl)amino]propyl]-8-(1H-pyrrole-2-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O3/c1-24(18-7-3-2-4-8-18)13-6-14-26-17-22(29-21(26)28)10-15-25(16-11-22)20(27)19-9-5-12-23-19/h5,9,12,18,23H,2-4,6-8,10-11,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVWGPBJXCEKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CC2(CCN(CC2)C(=O)C3=CC=CN3)OC1=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)

![2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)

![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)

![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)

![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)

![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)